molecular formula C6H6BrN5S B2987603 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-03-6

5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2987603
CAS No.: 1946818-03-6
M. Wt: 260.11
InChI Key: DFYSRMLIHOBPGM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CAS: 1946818-03-6) comprises a 1,3,4-thiadiazole core substituted at the 5-position with a 4-bromo-1-methylpyrazole moiety and an amine group at the 2-position. Its synthesis likely involves cyclocondensation reactions, as seen in analogous thiadiazole derivatives. For example, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine is synthesized via cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions . Similar methods may apply here, with modifications to incorporate the brominated pyrazole substituent.

Biological Relevance 1,3,4-Thiadiazoles are known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The brominated pyrazole moiety in this compound may enhance its reactivity and binding affinity to biological targets, as bromine acts as an electron-withdrawing group, influencing electronic and steric properties.

Properties

IUPAC Name

5-(4-bromo-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5S/c1-12-2-3(7)4(11-12)5-9-10-6(8)13-5/h2H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYSRMLIHOBPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NN=C(S2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with appropriate thiadiazole precursors under controlled conditions. One common method includes the cyclization of 4-bromo-1-methyl-1H-pyrazole with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazole derivatives.

    Oxidation and Reduction Reactions: Products include different oxidation states of the thiadiazole ring and their corresponding derivatives.

Scientific Research Applications

5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiadiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 5-(4-Bromo-1-methylpyrazol-3-yl) Under investigation Structural uniqueness with brominated pyrazole; potential enzyme inhibition
5-(2-Phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine 5-(2-Phenoxypyridin-3-yl) Anticancer Part of novel metallodrugs showing advancements in cancer therapy
GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine) Complex pyrazole-thiadiazole hybrid Antitubercular Direct inhibitor of InhA enzyme; progressed to enzymatic studies
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine (Compound 11) 5-(Pyridin-3-yl) Anti-SARS-CoV-2 Hydrogen bonding with Cys44/His164; indole moiety critical for interactions
Quinazoline-linked thiadiazol-2-amine derivatives Quinazoline-oxy-methyl Anticancer, hypoglycemic Potent GSK-3 inhibitors (IC₅₀ < 1 µM)
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives 5-(Indol-5-yl) Anticancer (PIM2 inhibitors) Validated via 3D-QSAR and molecular docking (SYBYL-X 2.0)
5-[(4-Fluorobenzyl)sulphanyl]-1,3,4-thiadiazol-2-amine 5-(4-Fluorobenzylthio) Not specified Structural similarity highlights role of sulfur-based substituents
5-[(4-Trifluoromethylphenyl)methyl]-1,3,4-thiadiazol-2-amine 5-(Trifluoromethylbenzyl) Not specified High lipophilicity due to CF₃ group; molecular weight = 259.25 g/mol

Structure-Activity Relationship (SAR) Insights

  • Pyrazole vs. Other Heterocycles : Pyrazole-containing analogues (e.g., GSK613 , target compound ) exhibit enhanced enzyme inhibition, likely due to nitrogen-rich frameworks enabling hydrogen bonding and π-π stacking.
  • Bulkier Substituents : Aryl or benzyl groups (e.g., quinazoline derivatives ) enhance binding to hydrophobic pockets in enzymes like GSK-3.
  • Sulfur Linkages : Thioether or sulfonyl groups (e.g., 5-[(4-fluorobenzyl)sulphanyl] , 5-(4-chlorobenzylsulfonyl) ) may improve membrane permeability.

Computational and Experimental Findings

  • Molecular Docking : Indole-containing thiadiazoles (e.g., Compound 11 ) form critical hydrogen bonds with viral proteases, while pyridinyl derivatives (e.g., 5-(pyridin-4-yl) ) show π-stacking with aromatic residues.
  • Enzymatic Assays : GSK613’s direct inhibition of InhA underscores the importance of hybrid pyrazole-thiadiazole scaffolds in targeting mycobacterial enzymes .

Biological Activity

5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with thiadiazole precursors. A common method includes cyclization with thiosemicarbazide in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) . The compound's unique structure, featuring both pyrazole and thiadiazole rings, contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-negative bacteria like Escherichia coli, while demonstrating lower activity against Pseudomonas aeruginosa . The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.

Antifungal Activity

While the compound has shown promising antibacterial effects, its antifungal activity is less pronounced. Studies suggest that modifications in substituents can enhance or diminish antifungal efficacy .

Anticancer Potential

The anticancer properties of this compound are noteworthy. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) . The mechanism of action involves interference with cellular proliferation pathways, likely due to its ability to bind to specific molecular targets within cancer cells.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The bromine atom and thiadiazole ring play crucial roles in binding to enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : The compound may also modulate receptor activity linked to cell signaling pathways pertinent to cancer progression and microbial resistance.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureAntimicrobial ActivityAnticancer Activity
5-(4-bromo-1-methylpyrazol)StructureModerateLow
5-(4-chloro-1-methylpyrazol)StructureLowModerate
5-(4-fluoro-1-methylpyrazol)StructureHighHigh

This table illustrates that the presence of bromine significantly enhances both antimicrobial and anticancer activities compared to other halogenated derivatives.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects against multiple strains of bacteria. Results indicated a clear zone of inhibition for E. coli, suggesting potent antibacterial properties .
  • Cytotoxicity Assays : In another study focusing on anticancer activity, various derivatives were tested against human cancer cell lines. The results showed that modifications in substituents could lead to enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine?

  • Methodology : Cyclization reactions using hydrazide derivatives (e.g., isonicotinoyl hydrazide) with potassium thiocyanate and concentrated sulfuric acid are common. Subsequent functionalization with aromatic aldehydes or chloroacetyl chloride under reflux in DMF or ethanol can yield derivatives .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures (2:1) is effective for isolating pure crystals .
  • Characterization : Use IR, 1H NMR^1 \text{H NMR}, and X-ray crystallography to confirm the thiadiazole core and substituent positions .

Q. How is the compound characterized structurally?

  • X-ray Diffraction : Single-crystal studies reveal bond lengths (e.g., C–S: ~1.74 Å, C–N: ~1.30 Å) and dihedral angles between the thiadiazole and pyrazole rings (18–30°), critical for understanding steric effects .
  • Hydrogen Bonding : Intermolecular N–H···N interactions stabilize crystal packing, as observed in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine derivatives .

Advanced Research Questions

Q. How can synthesis efficiency be optimized for scale-up?

  • Catalytic Systems : Replace traditional POCl3_3-based cyclization with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) to improve regioselectivity and reduce reaction time .
  • Microwave-Assisted Synthesis : Shorten reaction times for hydrazide-thiocyanate condensations (e.g., from 6 h to 30 min) while maintaining yields >85% .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Data Discrepancies : Some studies report antimicrobial activity (MIC: 2–8 µg/mL), while others show no efficacy against Gram-negative strains. This may arise from variations in substituent electronegativity (e.g., bromo vs. methoxy groups) .
  • Resolution : Perform comparative SAR studies using derivatives with controlled substitutions (e.g., 5-nitrothiazol-2-yl or 4-fluorophenyl groups) to isolate electronic vs. steric effects .

Q. What computational tools predict the compound’s reactivity in biological systems?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electron-transfer interactions with biological targets like cholinesterases .
  • Molecular Docking : Simulate binding to HER2 kinase or CCK1 receptors using AutoDock Vina, focusing on thiadiazole’s sulfur and pyrazole’s bromine as key pharmacophores .

Structural and Mechanistic Analysis

Q. How do substituents influence supramolecular assembly?

  • Crystal Packing : Bulky groups (e.g., 4-tert-butylphenyl) disrupt π-π stacking, while electron-withdrawing bromine enhances C–H···π interactions (distance: 3.75 Å) .
  • Implications : Modify substituents to tune solubility for drug formulation .

Q. What spectroscopic techniques resolve tautomeric ambiguities in the thiadiazole core?

  • 15N NMR^{15} \text{N NMR} : Distinguish between 1,3,4-thiadiazole tautomers by comparing chemical shifts (δ ~250 ppm for N2 in thiadiazole vs. δ ~300 ppm in oxadiazoles) .
  • IR Spectroscopy : Monitor C=S stretching (1050–1150 cm1^{-1}) to confirm thiadiazole formation vs. oxadiazole byproducts .

Safety and Handling

Q. What safety protocols are recommended for handling brominated thiadiazoles?

  • PPE : Use nitrile gloves and fume hoods to avoid skin contact/inhalation.
  • Waste Disposal : Neutralize acidic byproducts (e.g., H2_2SO4_4) with CaCO3_3 before transferring to halogenated waste containers .

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